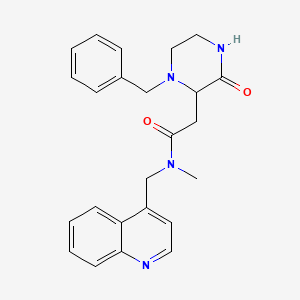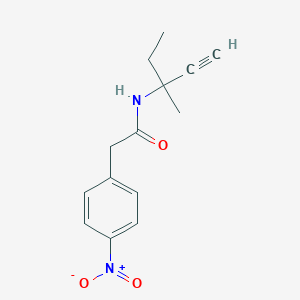
2-(1-benzyl-3-oxo-2-piperazinyl)-N-methyl-N-(4-quinolinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-benzyl-3-oxo-2-piperazinyl)-N-methyl-N-(4-quinolinylmethyl)acetamide, also known as BQCA, is a chemical compound that belongs to the class of piperazine derivatives. BQCA has gained significant attention in the scientific community due to its potential applications in the field of neuroscience.
作用机制
2-(1-benzyl-3-oxo-2-piperazinyl)-N-methyl-N-(4-quinolinylmethyl)acetamide acts as an allosteric modulator of mGluR2 and mGluR3. It binds to a specific site on the receptor, which leads to a conformational change in the receptor structure. This change alters the receptor's affinity for glutamate, resulting in a decrease in glutamate release and synaptic transmission. This compound has been shown to reduce the release of glutamate in the prefrontal cortex, amygdala, and hippocampus, which are brain regions involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in rodents and improve cognitive function in animal models of schizophrenia. This compound has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity. However, the exact mechanisms underlying these effects are still not fully understood.
实验室实验的优点和局限性
One of the main advantages of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-methyl-N-(4-quinolinylmethyl)acetamide is its selectivity for mGluR2 and mGluR3. This selectivity allows for more precise modulation of glutamate neurotransmission, which can be beneficial in the treatment of neurological disorders. However, this compound has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation in vivo. Additionally, this compound has poor solubility in water, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the study of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-methyl-N-(4-quinolinylmethyl)acetamide. One area of research is the development of more potent and selective mGluR2/3 agonists. Another area of research is the investigation of the long-term effects of this compound on synaptic plasticity and behavior. Additionally, this compound's potential as a therapeutic agent for various neurological disorders warrants further investigation. Finally, the development of more efficient synthesis methods for this compound and related compounds could facilitate further research in this area.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of neuroscience. Its selectivity for mGluR2 and mGluR3 makes it an attractive candidate for the treatment of various neurological disorders. However, further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
合成方法
2-(1-benzyl-3-oxo-2-piperazinyl)-N-methyl-N-(4-quinolinylmethyl)acetamide can be synthesized by reacting 4-quinolinylmethylamine with N-methyl-N-(tert-butoxycarbonyl)glycine followed by deprotection with trifluoroacetic acid. The final product is obtained by reacting the resulting intermediate with benzyl chloroformate and piperazine.
科学研究应用
2-(1-benzyl-3-oxo-2-piperazinyl)-N-methyl-N-(4-quinolinylmethyl)acetamide has been extensively studied for its potential applications in the field of neuroscience. It acts as a selective agonist for the metabotropic glutamate receptor subtype 2 (mGluR2) and subtype 3 (mGluR3). These receptors are widely distributed in the central nervous system and play a crucial role in regulating glutamate neurotransmission. This compound has been shown to modulate synaptic transmission and plasticity, which makes it an attractive candidate for the treatment of various neurological disorders such as anxiety, depression, and schizophrenia.
属性
IUPAC Name |
2-(1-benzyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-27(17-19-11-12-25-21-10-6-5-9-20(19)21)23(29)15-22-24(30)26-13-14-28(22)16-18-7-3-2-4-8-18/h2-12,22H,13-17H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTNFMQEOUXHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC2=CC=CC=C12)C(=O)CC3C(=O)NCCN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-3-(4-chlorophenyl)-10-hexanoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6102573.png)
![N-ethyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(4-pyridinylmethyl)acetamide](/img/structure/B6102581.png)
![2-[(3,4-diethoxyphenyl)acetyl]-3-[(3-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6102584.png)

![N-(3,4-dichlorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6102596.png)
![9-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B6102600.png)
![3-[5-(3-bromophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6102620.png)

![5-(3-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6102632.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B6102637.png)
![N-1,3-benzodioxol-5-yl-7-[(tetrahydro-2-furanylcarbonyl)amino]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B6102657.png)
![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6102661.png)

![methyl 5-{[1-(cyclohexylmethyl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B6102668.png)